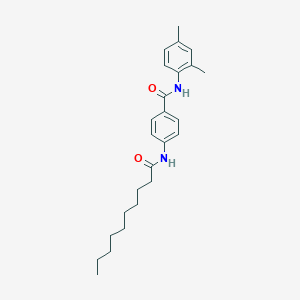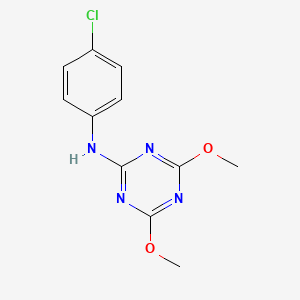![molecular formula C22H21BrF3N3S B11563418 N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11563418.png)
N-[(4Z)-1-(4-bromophenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a spirocyclic core, which is a structural motif often associated with enhanced biological activity and stability. The presence of bromine, sulfur, and trifluoromethyl groups further contributes to its chemical reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable dihaloalkane and a diamine.
Introduction of the bromophenyl group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenyl boronic acid derivative.
Incorporation of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction using a thiol reagent.
Addition of the trifluoromethylphenyl group: This step may involve a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving spirocyclic compounds.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting diseases where spirocyclic structures are known to be effective.
Industry: Use in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic core may enhance binding affinity and selectivity, while the bromine, sulfur, and trifluoromethyl groups could modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other spirocyclic compounds with similar structural features.
Bromophenyl derivatives: Compounds containing a bromophenyl group.
Methylsulfanyl derivatives: Compounds with a methylsulfanyl group.
Trifluoromethylphenyl derivatives: Compounds containing a trifluoromethylphenyl group.
Uniqueness
(4Z)-1-(4-BROMOPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE is unique due to its combination of a spirocyclic core with bromine, sulfur, and trifluoromethyl groups. This combination of features is relatively rare and can impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H21BrF3N3S |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-methylsulfanyl-N-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-imine |
InChI |
InChI=1S/C22H21BrF3N3S/c1-30-20-28-19(27-17-7-5-6-15(14-17)22(24,25)26)21(12-3-2-4-13-21)29(20)18-10-8-16(23)9-11-18/h5-11,14H,2-4,12-13H2,1H3 |
InChI Key |
DJLFFEDRGLWRKE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=CC=CC(=C2)C(F)(F)F)C3(N1C4=CC=C(C=C4)Br)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[3-(phenylcarbamoyl)phenyl] diprop-2-en-1-ylcarbamothioate](/img/structure/B11563342.png)
![N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11563343.png)
![2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11563344.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563348.png)
![N-(2-ethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563351.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-fluorophenyl)methylidene]heptanehydrazide](/img/structure/B11563355.png)

![(2E)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11563362.png)
![3-(1-Phenylethyl)-1-(6-{[(1-phenylethyl)carbamoyl]amino}hexyl)urea](/img/structure/B11563367.png)
![3-bromo-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11563369.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11563370.png)
![2,2-bis(3-methylphenyl)-N'-[(1Z)-1-(naphthalen-1-yl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B11563390.png)

![N-(3-Chlorophenyl)-N-({N'-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563393.png)
